ethyl 2-(N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido)acetate
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Overview
Description
Ethyl 2-(N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido)acetate is a complex organic compound that belongs to the class of triazole derivatives. Triazole compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine with diethyl ethoxymethylenemalonate in glacial acetic acid . The reaction mixture is refluxed for several hours to ensure complete cyclization and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce primary amines.
Scientific Research Applications
Ethyl 2-(N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a candidate for drug development, particularly for its anticancer activity.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl 2-(N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido)acetate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to antimicrobial or anticancer effects. The sulfonamide group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline derivatives: Known for their antiviral and antimicrobial activities.
Thiadiazoles: Exhibit a broad spectrum of biological activities, including anticancer and antimicrobial properties.
Uniqueness
Ethyl 2-(N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido)acetate is unique due to its specific structural features, such as the combination of a triazole ring with a sulfonamide group. This combination enhances its biological activity and makes it a promising candidate for drug development.
Properties
IUPAC Name |
ethyl 2-[4-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)anilino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c1-3-25-17(22)11-21(14-6-4-13(2)5-7-14)26(23,24)15-8-9-16-19-18-12-20(16)10-15/h4-10,12H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QACYBDCCVRJZBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C1=CC=C(C=C1)C)S(=O)(=O)C2=CN3C=NN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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